molecular formula C9H8N2O3 B6250883 methyl 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate CAS No. 1936279-70-7

methyl 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate

Cat. No.: B6250883
CAS No.: 1936279-70-7
M. Wt: 192.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that features an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an α-haloketone in the presence of a base, followed by esterification. The reaction conditions often involve:

    Solvent: Common solvents include ethanol or methanol.

    Base: Bases such as sodium hydride or potassium carbonate are used to facilitate the cyclization.

    Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts: Use of catalysts to increase reaction efficiency and reduce by-products.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Typically results in the formation of alcohols or amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of methyl 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate depends on its interaction with molecular targets. It can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved often include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with receptors to modulate their activity, either as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate
  • Methyl 2-phenyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate
  • Methyl 2-methyl-[1,3]thiazolo[4,5-b]pyridine-6-carboxylate

Uniqueness

Methyl 2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both an oxazole and pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

CAS No.

1936279-70-7

Molecular Formula

C9H8N2O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.